molecular formula C20H16N2O3S B2567486 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922109-31-7

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2567486
CAS No.: 922109-31-7
M. Wt: 364.42
InChI Key: VHRILFKJDURCSO-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a dibenzo[b,f][1,4]oxazepin-11-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities. Structural analogs of this scaffold, such as dibenzo[b,f][1,4]oxazepin-11-yl-N-hydroxybenzamides, have been investigated as histone deacetylase (HDAC) inhibitors, indicating potential for this compound class in oncology and epigenetic research . The specific substitution with an 8-methyl group and a 2-(thiophen-2-yl)acetamide moiety may fine-tune the compound's physicochemical properties and biological target affinity, making it a valuable chemical tool for probing novel therapeutic pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-4-6-18-16(9-12)22-20(24)15-10-13(5-7-17(15)25-18)21-19(23)11-14-3-2-8-26-14/h2-10H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRILFKJDURCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and data.

Structural Overview

The compound features a dibenzo[b,f][1,4]oxazepin core, characterized by its bicyclic structure containing both oxygen and nitrogen atoms. The presence of an 8-methyl group and an 11-oxo group enhances its chemical properties, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimalarial Effects : Preliminary studies suggest that this compound may possess antimalarial properties. Its structural similarity to other known antimalarial agents indicates a potential mechanism of action that warrants further investigation.
  • Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases such as c-Abl tyrosine kinase. This kinase is implicated in various cancers, suggesting that the compound could have anticancer applications.
  • Dopamine Receptor Antagonism : Certain derivatives of dibenzo[b,f][1,4]oxazepin have been identified as selective inhibitors of dopamine D2 receptors, indicating potential applications in treating neurological disorders .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(3-methyl-4-(N-(8-methyl...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

This table illustrates the diversity within the class of compounds related to this compound and highlights the unique features contributing to its distinct biological profile.

Mechanistic Insights

The interaction mechanisms of this compound with various biological targets are still under investigation. However, existing studies suggest that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways.

Future Directions

Given the promising biological activities demonstrated by this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in disease models.
  • Mechanistic Studies : Elucidating the specific molecular interactions with target proteins to better understand its mode of action.
  • Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A. Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine

  • Target Compound : Contains an oxygen atom in the central ring (oxazepine), favoring hydrogen-bond acceptor properties.
  • Compound 21 () : Replaces oxygen with sulfur (thiazepine), increasing lipophilicity and altering electronic distribution. Molecular weight: 419.1 g/mol (C24H23N2O3S) .
  • Impact : Thiazepine derivatives often exhibit enhanced metabolic stability but reduced solubility compared to oxazepines .
Substituent Modifications

A. 8-Methyl vs. 10-Ethyl/10-Propyl Groups

  • Compound 9d (): Features a 10-propyl group on the thiazepine core.
  • Compound 20 () : 10-Ethyl substitution with a 4-methylbenzyl carboxamide side chain. Molecular weight: 419.1 g/mol; LCMS RT = 5.53 min .

B. Acetamide Side Chains

  • Target Compound : 2-(Thiophen-2-yl)acetamide. Thiophene’s aromaticity may enhance receptor affinity through π-π interactions.
  • Compound 8j () : Benzo[d][1,2,3]triazol-1-yl acetamide side chain. The triazole group introduces hydrogen-bonding and dipole interactions. Yield: 23% .
  • Compound 36 () : 4-Methoxyphenyl acetamide. The methoxy group improves solubility but may reduce CNS penetration. LCMS m/z: 407.0 [M+H+] .

Q & A

Q. What synthetic methodologies are commonly employed to prepare the dibenzo[b,f][1,4]oxazepin core in this compound?

The dibenzo[b,f][1,4]oxazepin scaffold can be synthesized via cyclization reactions of substituted precursors. For example, 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one derivatives (a structural analog) are synthesized using intramolecular Friedel-Crafts acylation or condensation reactions under acidic conditions . Key steps include:

  • Reaction Optimization : Use of catalysts like polyphosphoric acid or Lewis acids (e.g., AlCl₃) to promote cyclization.
  • Purification : Recrystallization from ethanol or acetone-methanol mixtures to isolate high-purity intermediates .
  • Functionalization : The acetamide and thiophene moieties are introduced via nucleophilic substitution or coupling reactions (e.g., using ethyl chloroformate or triethylamine as a base) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

A combination of 1H/13C NMR , FT-IR , and X-ray crystallography is essential:

  • NMR : Assign peaks based on chemical shifts (e.g., δ ~11.42 ppm for NH groups in thiadiazole derivatives, δ 7.68–7.88 ppm for aromatic protons) .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1676–1714 cm⁻¹ and NH stretches at ~3269–3413 cm⁻¹ .
  • X-ray Diffraction : Resolve crystal packing and torsion angles (e.g., dichlorophenyl-thiazol dihedral angles of ~61.8°) to validate stereochemistry .

Advanced Research Questions

Q. How can computational methods like DFT complement experimental data in resolving structural ambiguities?

Q. What strategies improve reaction yields and purity during thiophene-acetamide coupling?

Key methodologies include:

  • Catalytic Systems : Palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates enhances regioselectivity .
  • Purification : Use of column chromatography (silica gel) or recrystallization from ethanol to remove unreacted starting materials .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection (254 nm) tracks reaction progress .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.3 equivalents of ethyl chloroformate) and reflux time (4–6 hours) .

Q. How do structural modifications on the oxazepin core influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the oxazepin ring enhance DNA binding affinity, while methyl groups improve metabolic stability .
  • Bioactivity Assays :
  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) quantify IC₅₀ values .
    • Analytical Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) confirm compound integrity before biological testing .

Contradictions and Resolutions

  • Synthetic Routes : Discrepancies in reported yields (e.g., 75% vs. 88% for similar reactions) may arise from solvent purity or catalyst batch variations. Systematic reproducibility studies are recommended .
  • Bioactivity Variability : Differences in MIC values across studies could stem from assay protocols (e.g., broth microdilution vs. agar diffusion). Standardized CLSI guidelines should be adopted .

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